9-Epi-cinchonine 9-Epi-cinchonine (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol is a cinchona alkaloid.
Brand Name: Vulcanchem
CAS No.: 485-70-1
VCID: VC21108353
InChI: InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1
SMILES: C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol

9-Epi-cinchonine

CAS No.: 485-70-1

Cat. No.: VC21108353

Molecular Formula: C19H22N2O

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

9-Epi-cinchonine - 485-70-1

Specification

Description (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol is a cinchona alkaloid.
CAS No. 485-70-1
Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
IUPAC Name (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Standard InChI InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19+/m0/s1
Standard InChI Key KMPWYEUPVWOPIM-YXUGBTPSSA-N
Isomeric SMILES C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Canonical SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator